molecular formula C9H10BrCl B15093526 1-(2-Bromoethyl)-4-(chloromethyl)benzene CAS No. 24249-98-7

1-(2-Bromoethyl)-4-(chloromethyl)benzene

Cat. No.: B15093526
CAS No.: 24249-98-7
M. Wt: 233.53 g/mol
InChI Key: JPYUFSJSCUJKPF-UHFFFAOYSA-N
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Description

Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 2-bromoethyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- typically involves the substitution reactions on a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-bromoethyl chloride and chloromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine and chlorine atoms can lead to the formation of ethyl and methyl groups, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products include benzene derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include ethylbenzene and methylbenzene derivatives.

Scientific Research Applications

Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements to form stable products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which can stabilize or destabilize certain reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-(2-chloroethyl)-4-(bromomethyl)-
  • Benzene, 1-(2-iodoethyl)-4-(chloromethyl)-
  • Benzene, 1-(2-bromoethyl)-4-(fluoromethyl)-

Uniqueness

Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- is unique due to the specific combination of bromine and chlorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, which can be exploited in various synthetic and industrial applications. The presence of both bromine and chlorine allows for selective functionalization and modification of the compound, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

24249-98-7

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(2-bromoethyl)-4-(chloromethyl)benzene

InChI

InChI=1S/C9H10BrCl/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2

InChI Key

JPYUFSJSCUJKPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCBr)CCl

Origin of Product

United States

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